2-Amino-3-(2-bromophenyl)propanamide
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-3-(2-bromophenyl)propanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-bromobenzaldehyde with glycine in the presence of a reducing agent . The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
2-Amino-3-(2-bromophenyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-3-(2-bromophenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study biological processes and interactions at the molecular level.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-bromophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Amino-3-(2-bromophenyl)propanamide can be compared with other similar compounds, such as:
2-Amino-3-(2-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
2-Amino-3-(2-fluorophenyl)propanamide: Contains a fluorine atom instead of bromine.
2-Amino-3-(2-iodophenyl)propanamide: Features an iodine atom in place of bromine.
The uniqueness of this compound lies in its specific reactivity and applications, which may differ from those of its analogs due to the presence of the bromine atom.
Properties
Molecular Formula |
C9H11BrN2O |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-amino-3-(2-bromophenyl)propanamide |
InChI |
InChI=1S/C9H11BrN2O/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13) |
InChI Key |
LJKGABAVUJWWGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)N)N)Br |
Origin of Product |
United States |
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